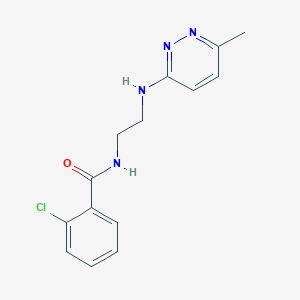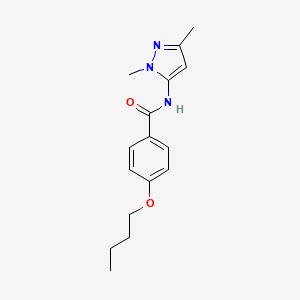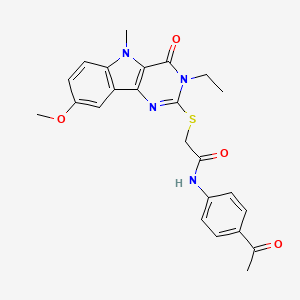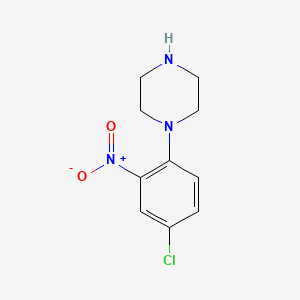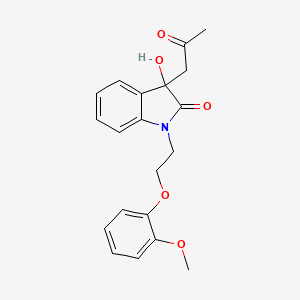
3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-3-(2-oxopropyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-3-(2-oxopropyl)indolin-2-one, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in several cellular processes, including energy metabolism, cell proliferation, and differentiation.
Scientific Research Applications
Acid Treatment of Indolines
Indolines, to which the compound is related, undergo various chemical transformations under acid treatment. Greci (1983) studied the acid treatment of 2-methyl-2-phenyl-3-oxo-indolin-1-oxyl, revealing disproportionation products and halogenation under specific conditions, which could be relevant for chemical synthesis and modification of similar compounds (Greci, 1983).
Chemosensor Applications
The structure and functionalities present in the compound of interest are similar to those used in the development of chemosensors. Roy et al. (2019) reported a rhodamine-based compound acting as a fluorescent dual sensor for Zn2+ and Al3+ ions, showcasing the potential of such molecules in environmental monitoring and bioimaging (Roy et al., 2019).
Ethylene Formation in Biochemical Pathways
Research into the biochemical pathways involving indoles and related compounds highlights their potential roles in plant physiology and biochemistry. Osswald, Schütz, and Elstner (1989) described an in vitro system where ethylene formation from 1-aminocyclopropane-1-carboxylic acid is catalyzed by horseradish peroxidase, hinting at the biochemical versatility of indoline derivatives (Osswald, Schütz, & Elstner, 1989).
Multifunctional Drug Development
Indoline derivatives are being explored for their multifunctional therapeutic potential. Yanovsky et al. (2012) synthesized derivatives of indoline-3-propionic acids and esters, showing antioxidant activity and protection against cytotoxicity in cell cultures, indicating their potential in treating neurodegenerative diseases like Alzheimer's (Yanovsky et al., 2012).
Antimicrobial and Antioxidant Properties
The structural features of indoline derivatives have been linked to antimicrobial and antioxidant activities. Khan et al. (2015) synthesized complexes of 3-(2-(2-hydroxy-3-methoxybenzylidene)hydrazono)indolin-2-one, demonstrating significant antibacterial, antifungal, and radical scavenging activities, which could be relevant for the development of new therapeutic agents (Khan et al., 2015).
properties
IUPAC Name |
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-14(22)13-20(24)15-7-3-4-8-16(15)21(19(20)23)11-12-26-18-10-6-5-9-17(18)25-2/h3-10,24H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOSRYBJOFYBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2940982.png)
![(5-Chloro-2-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2940983.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2940984.png)
![N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2940985.png)
![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2940986.png)
![3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2940988.png)
![4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2940990.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2940991.png)
![4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2940994.png)
![9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
